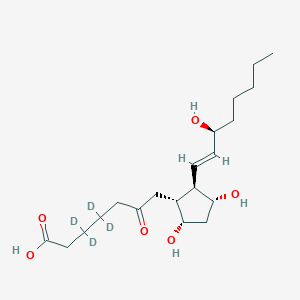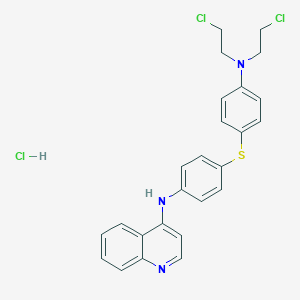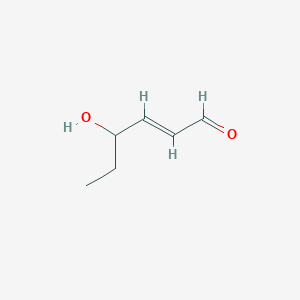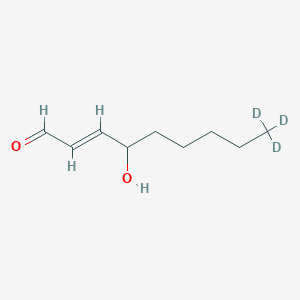
(E)-9,9,9-Trideuterio-4-hydroxynon-2-enal
Übersicht
Beschreibung
(E)-9,9,9-Trideuterio-4-hydroxynon-2-enal (9,9,9-T4HNE) is a highly reactive, oxygenated, and unsaturated hydrocarbon compound that has been used in many scientific research applications. 9,9,9-T4HNE is a synthetic compound that is created by the reaction of 4-hydroxy-2-nonenal (HNE) with deuterium oxide. 9,9,9-T4HNE is an important compound in the study of oxidative stress, inflammation, and other biological processes.
Wissenschaftliche Forschungsanwendungen
Biomarker for Oxidative/Nitrosative Stress
4-Hydroxynonenal-d3 serves as a stable isotope-labeled biomarker for oxidative/nitrosative stress, which is crucial in understanding cellular damage and disease progression, particularly in cancer research .
Lipid Peroxidation Product Analysis
As a lipid peroxidation product derived from oxidized ω-6 polyunsaturated fatty acids, 4-Hydroxynonenal-d3 is used as an internal standard for the quantification of 4-HNE by GC- or LC-mass spectrometry .
Biochemical Signaling Modulation
This compound can modulate signaling processes by forming covalent adducts with nucleophilic functional groups in proteins, nucleic acids, and membrane lipids, impacting cellular communication and response mechanisms .
Cancer Research
In cancer research, 4-Hydroxynonenal-d3 plays an important role through its effects on mitochondria and its concentration-dependent activities that affect cellular antioxidants, metabolism, and growth control .
Cellular Antioxidants and Metabolism
It acts as a mediator of cellular signaling processes and a second messenger of reactive oxygen species, influencing the balance of antioxidants and metabolic pathways within cells .
Genotoxicity and Cytotoxicity Studies
The compound exhibits genotoxicity and cytotoxicity, providing insights into the mechanisms of cell damage and death, which are pivotal in understanding disease mechanisms and therapeutic strategies .
Inhibition of Enzymatic Activity
4-Hydroxynonenal-d3 is both a substrate and an inhibitor of acetaldehyde dehydrogenase 2 (ALDH2), an enzyme involved in alcohol metabolism, highlighting its potential role in studies related to alcohol consumption and its effects .
Chemotactic Activity
It has been shown to possess chemotactic activity, which could be significant in studies related to immune response and inflammation .
Wirkmechanismus
Target of Action
4-Hydroxynonenal-d3, also known as 4-HNE-d3, is a deuterium-labeled variant of 4-Hydroxynonenal (4-HNE). The primary target of 4-HNE-d3 is acetaldehyde dehydrogenase 2 (ALDH2) . ALDH2 is an enzyme that plays a crucial role in alcohol metabolism by converting acetaldehyde, a toxic intermediate of alcohol metabolism, into non-toxic acetate .
Mode of Action
4-HNE-d3 interacts with its target, ALDH2, by acting as both a substrate and an inhibitor . It forms covalent adducts with nucleophilic functional groups in proteins, nucleic acids, and membrane lipids . This interaction primarily involves a Michael addition reaction, which can target cysteine, histidine, or lysine residues, or through the formation of a Schiff base, which can target arginine or lysine .
Biochemical Pathways
The action of 4-HNE-d3 affects various biochemical pathways. It is generated in the oxidation of lipids containing polyunsaturated omega-6 fatty acids, such as arachidonic and linoleic acids . The compound can modulate a number of signaling processes, primarily through the formation of covalent adducts with proteins, nucleic acids, and membrane lipids .
Pharmacokinetics
It is known that the compound is a product of lipid peroxidation, and its levels can increase during oxidative stress . The metabolism of 4-HNE-d3 leads to a great number of degradation products, some of which are excreted in urine and may serve as non-invasive biomarkers of oxidative stress .
Result of Action
The molecular and cellular effects of 4-HNE-d3’s action are diverse. It plays an important role in cancer through mitochondria . The compound’s ability to form adducts with proteins can lead to changes in protein function and cellular processes .
Action Environment
The action of 4-HNE-d3 can be influenced by various environmental factors. For instance, conditions that increase oxidative stress, such as exposure to toxins or radiation, can increase the production of 4-HNE-d3 . Furthermore, the compound’s reactivity and stability can be affected by factors such as pH and the presence of other reactive species .
Eigenschaften
IUPAC Name |
(E)-9,9,9-trideuterio-4-hydroxynon-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJFIQYAHPMBBX-PKJLGKQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCC(/C=C/C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




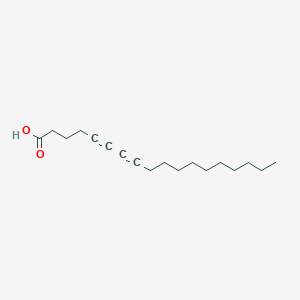
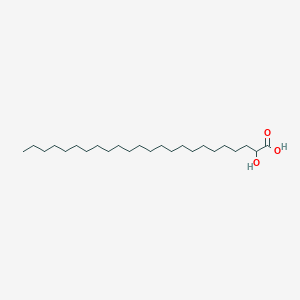


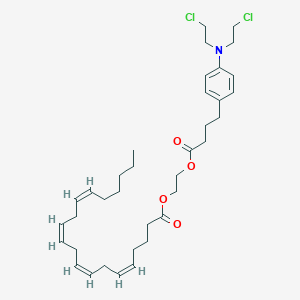
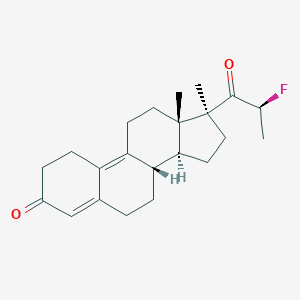
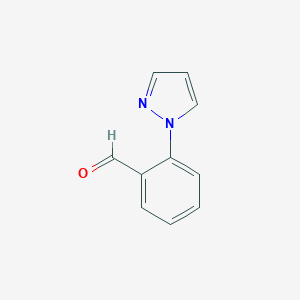
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)
